tert-Butyl (1-isopropyl-1H-pyrrolo[3,2-c]pyridin-6-yl)carbamate is a chemical compound characterized by its unique molecular structure and potential applications in scientific research. It is identified by the CAS number 1392212-79-1 and has a molecular formula of with a molecular weight of 275.35 g/mol. The compound is classified as a carbamate, which typically involves the reaction of an amine with carbonic acid or its derivatives.
The synthesis of tert-Butyl (1-isopropyl-1H-pyrrolo[3,2-c]pyridin-6-yl)carbamate can be approached through various methods, often involving the use of pyrrolidine derivatives and tert-butyl chloroformate as a carbamate precursor.
Typical Synthetic Route:
Technical details regarding reaction conditions (temperature, solvent choice, and reaction time) are crucial for optimizing yield and purity.
The molecular structure of tert-Butyl (1-isopropyl-1H-pyrrolo[3,2-c]pyridin-6-yl)carbamate features a pyrrolopyridine core with a tert-butyl group attached to the nitrogen atom of the carbamate functional group.
Structural Data:
CC(C)(C)OC(=O)N(c1ccc2cc[nH]c2n1).This structure indicates potential interactions with biological targets due to its nitrogen-containing heterocycles.
The chemical behavior of tert-Butyl (1-isopropyl-1H-pyrrolo[3,2-c]pyridin-6-yl)carbamate can be explored through various reactions typical of carbamates:
These reactions are significant for understanding its reactivity and potential transformations in synthetic chemistry.
The mechanism of action for tert-Butyl (1-isopropyl-1H-pyrrolo[3,2-c]pyridin-6-yl)carbamate is primarily investigated in pharmacological contexts. The compound’s structure suggests it may interact with specific receptors or enzymes due to its nitrogen-rich framework.
Potential Mechanisms:
Data from biological assays would be essential to elucidate these mechanisms further.
The physical and chemical properties of tert-Butyl (1-isopropyl-1H-pyrrolo[3,2-c]pyridin-6-yl)carbamate include:
| Property | Value |
|---|---|
| Molecular Weight | 275.35 g/mol |
| Molecular Formula | |
| Density | Not Available |
| Boiling Point | Not Available |
| Melting Point | Not Available |
| Flash Point | Not Available |
These properties are crucial for handling and application considerations in laboratory settings.
tert-Butyl (1-isopropyl-1H-pyrrolo[3,2-c]pyridin-6-yl)carbamate has potential applications in several scientific fields:
CAS No.: 28008-55-1
CAS No.: 147732-57-8
CAS No.:
CAS No.: 87692-41-9
CAS No.: 84393-31-7
CAS No.: 21416-14-8